molecular formula C18H13Cl2N3OS2 B3593514 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B3593514
M. Wt: 422.4 g/mol
InChI Key: TYLNBEPWBINLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Triazole derivatives are characterized by their heterocyclic core, which allows for extensive structural modifications to optimize biological activity and physicochemical properties. For instance, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (a close analog) demonstrated selective COX-2 inhibition (IC₅₀ = 4.26 μM, selectivity index = 1.89) through cation–π interactions with Tyr355 in docking studies . Such structural motifs, including aromatic substituents and sulfur-containing groups, are critical for stabilizing supramolecular assemblies via noncovalent interactions like chalcogen bonds and π–π stacking .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3OS2/c19-13-6-5-12(15(20)9-13)11-26-18-22-21-17(16-4-2-8-25-16)23(18)10-14-3-1-7-24-14/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNBEPWBINLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The introduction of the dichlorobenzyl, furan, and thiophene groups is achieved through nucleophilic substitution reactions. These reactions often require the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound features a furan-2-ylmethyl group at position 4 and a thiophen-2-yl group at position 5, distinguishing it from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents (Positions 3, 4, 5) Melting Point (°C) Yield (%) Key Structural Features
Target Compound 3: 2,4-dichlorobenzyl; 4: furan-2-ylmethyl; 5: thiophen-2-yl N/A* N/A* Oxygen (furan) and sulfur (thiophene) heterocycles enhance polarity and π-electron density.
6b 3: 4-bromobenzyl; 4: 4-fluorophenethyl; 5: thiophen-2-yl 190 64 Bromine increases molecular weight (MW = 442.1 g/mol); fluorophenethyl enhances lipophilicity.
6d 3: 4-bromobenzyl; 4: 4-chlorophenyl; 5: thiophen-2-yl 210 80 Chlorophenyl substituent improves crystallinity (higher mp).
4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 3: 2,4-dichlorobenzyl; 4: 4-methoxyphenyl; 5: 4-methoxyphenyl N/A N/A Methoxy groups improve solubility but reduce metabolic stability.
Compound 4 3: 4-chlorophenyl; 4: 4-fluorophenyl; 5: thiophen-2-yl N/A High Isostructural halogenated derivatives show similar packing but differ in halogen interactions.

Key Observations :

  • Heterocyclic vs.
Antimicrobial Activity

Triazole derivatives with thiophen-2-yl and halogenated benzyl groups exhibit notable antimicrobial effects:

  • 6d (4-chlorophenyl substituent) showed 80% yield and high crystallinity, suggesting stability under biological conditions .
COX-2 Inhibition
  • The analog 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibited a COX-2 selectivity index (SI) of 1.89, far lower than celecoxib (SI = 308.57) but with a distinct binding mode involving Tyr355 interactions .
  • Docking studies suggest that thiophen-2-yl and dichlorobenzyl groups contribute to hydrophobic enclosure in enzyme active sites, a feature shared with the target compound .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Hydrophobic Enclosure : Compounds with thiophen-2-yl and dichlorobenzyl groups (e.g., the target compound) likely exploit hydrophobic pockets in COX-2, as seen in docking simulations .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance binding to cationic residues (e.g., Arg120 in COX-2), while electron-donating groups (e.g., methoxy) may reduce affinity .

Biological Activity

Overview

3-[(2,4-Dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and is substituted with dichlorobenzyl, furan, and thiophene groups, which contribute to its unique pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

Property Details
IUPAC Name 3-[(2,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazole
Molecular Formula C18H13Cl2N3OS2
Molecular Weight 396.34 g/mol
InChI Key InChI=1S/C18H13Cl2N3OS2/c19-13-6-5-12(15(20)9-13)11-26-18-22-21-17(16-4-2-8-25-16)23(18)10-14-3-1-7-24-14/h1-9H,10-11H2

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its efficacy against various bacterial strains and fungal species. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it inhibits the proliferation of several cancer cell lines. Notable findings include:

Cell Line IC50 (µM) % Inhibition
MDA-MB-468 (Breast)0.8784.83%
SK-MEL (Melanoma)0.8081.58%
HCT116 (Colon)0.6790.47%

These results indicate a strong potential for this compound in cancer therapy, particularly in targeting specific malignancies.

The biological activity of the compound is largely attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. The presence of the triazole ring is critical for this activity as it may facilitate binding to enzyme active sites or disrupt protein-protein interactions essential for tumor growth.

Case Studies

Several case studies have explored the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.
  • Toxicity Assessment : A toxicity study revealed that at therapeutic doses, the compound did not exhibit significant adverse effects on liver and kidney functions.
    • Liver Enzyme Levels : ALT and AST levels remained within normal ranges after treatment.

Q & A

Basic: What are the standard synthetic routes for this triazole derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from hydrazine derivatives and functionalized aldehydes. A common approach includes:

  • Step 1: Condensation of a thiophene- or furan-containing precursor with a hydrazine derivative to form the triazole core.
  • Step 2: Introduction of sulfanyl groups via nucleophilic substitution. For example, reacting with 2,4-dichlorobenzyl thiol under alkaline conditions (e.g., KOH/ethanol, reflux) .
  • Step 3: Functionalization with furan-2-ylmethyl groups using Mannich-type reactions or alkylation .
  • Key Optimization: Microwave-assisted synthesis can enhance reaction efficiency for triazole derivatives, as demonstrated in analogous systems .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, furan protons appear as doublets at δ 6.2–7.4 ppm, while thiophene protons resonate near δ 7.0–7.5 ppm .
  • IR Spectroscopy: Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 650–750 cm⁻¹ (C-S bonds) validate the triazole and sulfanyl groups .
  • HRMS: High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .

Advanced: How can crystallographic studies resolve ambiguities in molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL software is used to determine bond lengths, angles, and supramolecular interactions. For example:

  • Bond Distortions: Triazole ring distortions caused by bulky substituents (e.g., 2,4-dichlorobenzyl) can be quantified .
  • Packing Analysis: Weak hydrogen bonds (C-H⋯N/O) and chalcogen interactions (S⋯π) stabilize the crystal lattice, as seen in structurally similar triazoles .

Advanced: How do DFT calculations enhance understanding of electronic properties?

Methodological Answer:
Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) provides insights into:

  • Electron Distribution: Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, critical for predicting reactivity .
  • Frontier Orbitals: HOMO-LUMO gaps (~4.5–5.0 eV in analogous triazoles) correlate with stability and charge-transfer interactions .
  • Non-Covalent Interactions: Reduced Density Gradient (RDG) analysis visualizes van der Waals forces and steric effects .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity?

Methodological Answer:

  • Substituent Variation: Systematically modify substituents (e.g., halogens, aryl groups) and assess antimicrobial/anti-inflammatory activity. For example:
    • Thiophene vs. Furan: Thiophene enhances π-stacking in enzyme active sites, improving COX-2 inhibition .
    • Chlorine Positioning: 2,4-Dichlorobenzyl groups increase lipophilicity, enhancing membrane penetration .
  • Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity and in vitro COX-2 inhibition assays .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Overlapping Peaks in NMR: Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations differentiate between furan and thiophene carbons .
  • IR Ambiguities: Compare experimental spectra with DFT-computed vibrational frequencies to validate assignments .
  • Mass Spectrometry Artifacts: Isotopic pattern analysis (e.g., Cl/Br isotopes) distinguishes molecular ion peaks from adducts .

Advanced: What supramolecular interactions dominate in the solid state?

Methodological Answer:
X-ray studies reveal:

  • Weak Hydrogen Bonds: C-H⋯O/N interactions (2.8–3.2 Å) between triazole N atoms and aromatic C-H donors .
  • Chalcogen Bonding: S⋯π interactions (3.3–3.5 Å) between thiophene sulfur and dichlorophenyl rings .
  • π-π Stacking: Offset stacking (3.6–4.0 Å) of aromatic rings enhances crystal stability .

Advanced: How do solvent and temperature affect synthetic yield?

Methodological Answer:

  • Solvent Polarity: Ethanol/water mixtures improve solubility of intermediates, while DMF accelerates nucleophilic substitutions .
  • Microwave vs. Reflux: Microwave synthesis reduces reaction time (1–2 hours vs. 6–8 hours) and increases yield by 15–20% for triazole derivatives .
  • Temperature Control: Exceeding 80°C in thiolation steps may lead to desulfurization byproducts; monitor via TLC .

Advanced: How to assess thermodynamic stability via thermal analysis?

Methodological Answer:

  • DSC/TGA: Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 180–200°C for similar triazoles), while Thermogravimetric Analysis (TGA) shows decomposition above 250°C .
  • Kinetic Stability: Calculate activation energy (Ea) using the Flynn-Wall-Ozawa method to predict shelf-life under storage conditions .

Advanced: What mechanistic insights explain its biological activity?

Methodological Answer:

  • Enzyme Inhibition: The triazole core binds to catalytic residues (e.g., Tyr385 in COX-2) via hydrogen bonds, while the dichlorobenzyl group occupies hydrophobic pockets .
  • Antimicrobial Action: Sulfanyl groups disrupt bacterial membrane integrity via thiol-disulfide exchange with cysteine residues .
  • In Silico Validation: Molecular docking (AutoDock Vina) and MD simulations predict binding affinities (ΔG ≈ -9.5 kcal/mol for COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.